(2,3-dihydro-benzo[1,4]dioxin-6-yl)-methyl-aminehydrochloride
Overview
Description
(2,3-dihydro-benzo[1,4]dioxin-6-yl)-methyl-aminehydrochloride is a chemical compound with a unique structure that includes a benzodioxin ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-dihydro-benzo[1,4]dioxin-6-yl)-methyl-aminehydrochloride typically involves multiple steps. One common method starts with the alkylation of phenolic hydroxyl groups, followed by azidation of carboxylic acids, Curtius rearrangement, hydrolysis, and salification. This method has been optimized to reduce side reactions and increase yield and purity, making it suitable for large-scale preparation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of solvents, reaction temperatures, and purification methods are critical to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2,3-dihydro-benzo[1,4]dioxin-6-yl)-methyl-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(2,3-dihydro-benzo[1,4]dioxin-6-yl)-methyl-aminehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (2,3-dihydro-benzo[1,4]dioxin-6-yl)-methyl-aminehydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (2,3-Dihydro-benzo[1,4]dioxin-6-yl)hydrazine
- Ethanone, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)
- 2-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-ethylamine
Uniqueness
(2,3-dihydro-benzo[1,4]dioxin-6-yl)-methyl-aminehydrochloride is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different biological targets.
Biological Activity
(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-methyl-amine hydrochloride, also known as 2,3-dihydro-1,4-benzodioxin-6-ylmethylamine hydrochloride, is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C9H11NO2
- Molecular Weight : 165.19 g/mol
- CAS Number : 17413-10-4
Pharmacological Activity
Research indicates that this compound exhibits various biological activities, particularly in the realm of receptor interaction and enzyme inhibition.
1. Alpha-2 Adrenergic Receptor Antagonism
A study highlighted the compound's role as a selective antagonist for the alpha-2C adrenergic receptor. Structure-activity relationship studies demonstrated that specific modifications to the compound could enhance binding affinity and functional activity while maintaining selectivity over other adrenergic receptor subtypes .
2. PARP1 Inhibition
Recent investigations have shown that derivatives of this compound can inhibit Poly(ADP-ribose) polymerase 1 (PARP1), an important target in cancer therapy. For instance, one derivative exhibited an IC50 value of 5.8 μM in inhibiting PARP1 activity, indicating significant potential as an anticancer agent .
Structure-Activity Relationship (SAR)
The SAR studies have identified critical structural features necessary for biological activity:
Modification | Effect on Activity |
---|---|
Nitro groups on phenyl ring | Dramatic loss of activity |
Amino substitutions | Variable effects based on position |
Alkyl chain length | Optimal length required for receptor binding |
These findings suggest that the presence and position of substituents on the benzodioxin structure significantly influence the compound's pharmacological profile.
Case Studies
Several case studies have explored the biological activity of (2,3-dihydro-benzo[1,4]dioxin-6-yl)-methyl-amine hydrochloride:
Study 1: CNS Penetration and Selectivity
A notable study focused on a related compound which demonstrated central nervous system (CNS) penetration and selectivity for adrenergic receptors. The findings suggest that modifications to the benzodioxin core can lead to enhanced CNS activity, making it a candidate for treating neurological disorders .
Study 2: Anticancer Properties
Another research effort evaluated the anticancer properties of derivatives in vitro. The study reported several compounds with IC50 values ranging from 0.88 μM to 12 μM against PARP1, indicating their potential as therapeutic agents in cancer treatment .
Properties
IUPAC Name |
N-methyl-2,3-dihydro-1,4-benzodioxin-6-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c1-10-7-2-3-8-9(6-7)12-5-4-11-8;/h2-3,6,10H,4-5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYAMRGRIEXIPDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC2=C(C=C1)OCCO2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90609-93-1 | |
Record name | N-methyl-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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